molecular formula C15H20O4 B1194223 Florilenalin CAS No. 54964-49-7

Florilenalin

Cat. No.: B1194223
CAS No.: 54964-49-7
M. Wt: 264.32 g/mol
InChI Key: RBLYUGWIFLXCPD-VZGVWICMSA-N
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Description

Florilenalin is a sesquiterpene lactone, a type of naturally occurring organic compound. It is isolated from the medicinal plant Centipeda minima, which is known for its therapeutic properties, particularly in traditional Chinese medicine. This compound has garnered attention due to its potential medicinal applications, especially its ability to induce apoptosis in certain cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Florilenalin can be extracted from Centipeda minima through bioactivity-guided fractionation. The process involves isolating the active compounds from the plant material using solvents and chromatographic techniques. The specific conditions for the extraction include grinding the plant material to a fine powder, followed by solvent extraction and purification using chromatographic methods .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Centipeda minima. The plant material is harvested during its anthesis, dried, and then subjected to supercritical fluid extraction using carbon dioxide. This method ensures a high yield of this compound while maintaining its bioactivity .

Chemical Reactions Analysis

Types of Reactions: Florilenalin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives, each with distinct biological activities and potential therapeutic applications .

Scientific Research Applications

Florilenalin has a wide range of scientific research applications:

Mechanism of Action

Florilenalin exerts its effects primarily through the induction of apoptosis in cancer cells. The compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. This triggers the activation of caspases, which are proteases that play a crucial role in the execution of apoptosis. This compound also regulates the expression of Bcl-2 family proteins, further promoting cell death .

Comparison with Similar Compounds

Florilenalin is unique among sesquiterpene lactones due to its specific structure and bioactivity. Similar compounds include:

This compound stands out due to its potent antiproliferative effects on nasopharyngeal carcinoma cells, making it a promising candidate for further research and development in cancer therapy .

Properties

IUPAC Name

(3aR,5aS,6S,8R,8aR,9aR)-6,8-dihydroxy-8-methyl-1,5-dimethylidene-3a,4,5a,6,7,8a,9,9a-octahydroazuleno[6,5-b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-7-4-12-9(8(2)14(17)19-12)5-10-13(7)11(16)6-15(10,3)18/h9-13,16,18H,1-2,4-6H2,3H3/t9-,10-,11+,12-,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLYUGWIFLXCPD-VZGVWICMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2C1CC3C(CC2=C)OC(=O)C3=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C[C@@H]([C@H]2[C@H]1C[C@H]3[C@@H](CC2=C)OC(=O)C3=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90331779
Record name Florilenalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54964-49-7
Record name (3aR,4aR,5R,7S,7aS,9aR)-Decahydro-5,7-dihydroxy-5-methyl-3,8-bis(methylene)azuleno[6,5-b]furan-2(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54964-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Florilenalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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